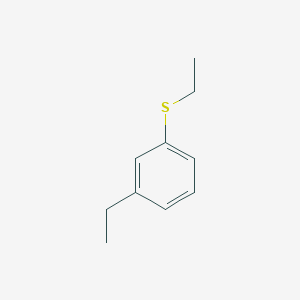
3-Ethylphenyl ethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylphenyl ethyl sulfide: is an organic compound with the molecular formula C10H14S It is a sulfide derivative where an ethyl group is attached to the phenyl ring at the third position, and another ethyl group is bonded to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylphenyl ethyl sulfide can be synthesized through the reaction of 3-ethylphenyl thiolate with ethyl halides . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, forming the thiolate anion, which then reacts with the ethyl halide to form the desired sulfide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethylphenyl ethyl sulfide can undergo oxidation reactions to form and . Common oxidizing agents include and .
Reduction: Reduction of this compound can lead to the formation of . Reducing agents such as are typically used.
Substitution: The compound can participate in substitution reactions where the ethyl group attached to the sulfur atom can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed:
- Various alkylated or arylated sulfides from substitution reactions.
Sulfoxides: and from oxidation.
Thiols: from reduction.
Scientific Research Applications
3-Ethylphenyl ethyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving and .
Medicine: or properties.
Industry: Used in the production of and due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-ethylphenyl ethyl sulfide involves its interaction with biological macromolecules such as proteins and enzymes. The sulfur atom in the compound can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition . Additionally, the compound can undergo redox reactions within biological systems, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
- Ethyl phenyl sulfide
- Methyl phenyl sulfide
- Propyl phenyl sulfide
Comparison: 3-Ethylphenyl ethyl sulfide is unique due to the presence of an ethyl group at the third position of the phenyl ring, which can influence its chemical reactivity and biological activity . Compared to ethyl phenyl sulfide, the additional ethyl group in this compound may enhance its lipophilicity and binding affinity to certain biological targets.
Properties
IUPAC Name |
1-ethyl-3-ethylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-3-9-6-5-7-10(8-9)11-4-2/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGARPXYTGUAMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
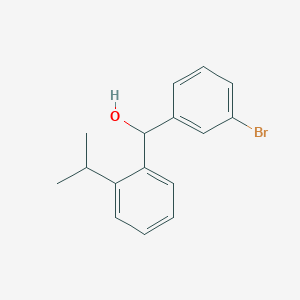
![1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999690.png)

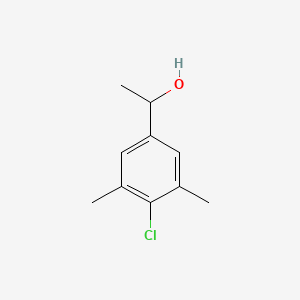
![(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclopentan-1-ol](/img/structure/B7999702.png)
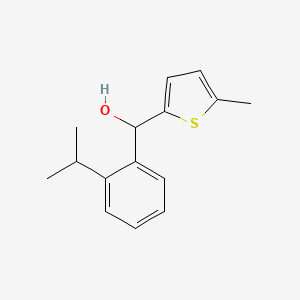
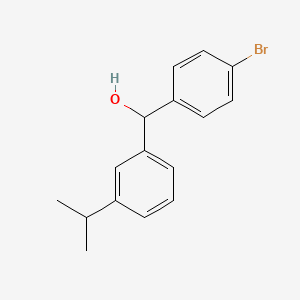
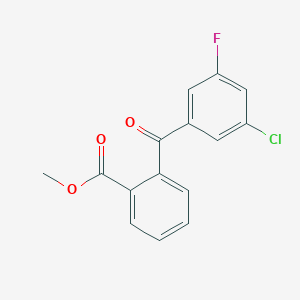

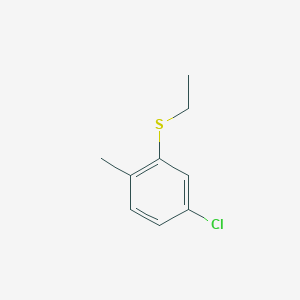

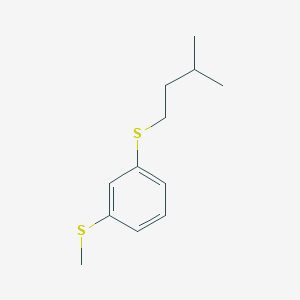
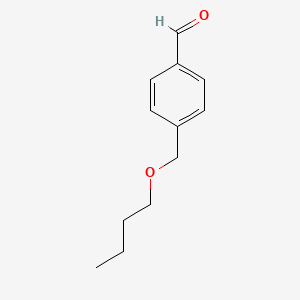
![1-Chloro-3-fluoro-6-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999767.png)
